molecular formula C120H179N35O28S B222909 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one CAS No. 160858-31-1

4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one

Cat. No. B222909
CAS RN: 160858-31-1
M. Wt: 316.3 g/mol
InChI Key: JUFMJFCBUMNBJS-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one, also known as HMB-PP, is a natural compound that has been found to have various biological activities. HMB-PP is a member of the family of prenyl pyrophosphates, which are essential intermediates in the biosynthesis of isoprenoids, including cholesterol, ubiquinone, and dolichol.

Mechanism of Action

4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one binds to the intracellular domain of BTN3A1, causing a conformational change that activates the protein. This activation leads to the presentation of 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one to Vgamma9/Vdelta2 T cells, which then become activated and produce cytokines that stimulate the immune response.
Biochemical and Physiological Effects:
4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one has been found to have various biochemical and physiological effects. It stimulates the production of cytokines, including interferon-gamma (IFN-gamma), tumor necrosis factor-alpha (TNF-alpha), and interleukin-17 (IL-17), which are involved in the immune response to infections and cancer. 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one also activates the production of reactive oxygen species (ROS), which play a role in the killing of bacteria and cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one in lab experiments is that it is a natural compound that is produced by certain bacteria. This makes it easier to obtain than synthetic compounds. However, 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one is unstable and can degrade quickly, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one. One direction is to investigate the potential use of 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one in cancer immunotherapy. Another direction is to study the role of 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one in the immune response to infectious diseases, such as tuberculosis and leprosy. Additionally, further research is needed to understand the mechanism of action of 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one and its interaction with the BTN3A1 protein.

Synthesis Methods

4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one is synthesized from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) by the enzyme 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one synthase. This enzyme is found in certain bacteria, including the pathogenic bacteria responsible for causing tuberculosis and leprosy. 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one can also be synthesized chemically by the reaction of IPP and DMAPP with a catalyst.

Scientific Research Applications

4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one has been found to have various biological activities, including the activation of Vgamma9/Vdelta2 T cells, which are a subset of T cells in the immune system. These T cells play a crucial role in the immune response to infections and cancer. 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one is also a potent activator of the butyrophilin 3A1 (BTN3A1) protein, which is involved in the activation of Vgamma9/Vdelta2 T cells.

properties

CAS RN

160858-31-1

Product Name

4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one

Molecular Formula

C120H179N35O28S

Molecular Weight

316.3 g/mol

IUPAC Name

4-[(E)-3-hydroperoxy-3-methylbut-1-enyl]-9-methoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H16O6/c1-17(2,23-19)8-6-10-11-4-5-13(18)22-15(11)16(20-3)14-12(10)7-9-21-14/h4-9,19H,1-3H3/b8-6+

InChI Key

JUFMJFCBUMNBJS-SOFGYWHQSA-N

Isomeric SMILES

CC(C)(/C=C/C1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)OO

SMILES

CC(C)(C=CC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)OO

Canonical SMILES

CC(C)(C=CC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)OO

synonyms

4-(3-hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one
4-(3-hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one, (E)-isomer
HOO-MBM-furocoumarin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.